N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the oxane ring. Common reagents used in these reactions include pyridine, dimethylpyrazole, and phenyl oxane carboxylic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group, but may have different substituents on the pyrazole ring.
3,5-dimethyl-1H-pyrazoles: These compounds have the same pyrazole ring structure but lack the pyridine and oxane rings.
4-phenyloxane carboxamides: These compounds contain the oxane ring and carboxamide group but may have different substituents on the pyrazole and pyridine rings.
Uniqueness
N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its combination of three distinct ring structures (pyrazole, pyridine, and oxane) and its specific functional groups
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-18-21(19(2)28(27-18)22-10-6-7-14-25-22)11-15-26-23(29)24(12-16-30-17-13-24)20-8-4-3-5-9-20/h3-10,14H,11-13,15-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDVOPLWORRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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